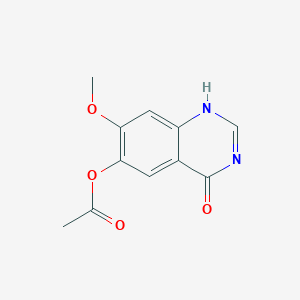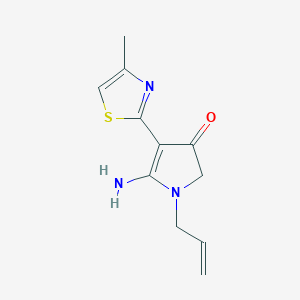
(7-methoxy-4-oxo-1H-quinazolin-6-yl) acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound identified as “(7-methoxy-4-oxo-1H-quinazolin-6-yl) acetate” is a benzimidazole derivative. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. These compounds often exhibit properties such as antimicrobial, antiviral, and anticancer activities.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. The reaction is usually carried out under acidic conditions, often using hydrochloric acid or sulfuric acid as catalysts. The reaction can be summarized as follows: [ \text{o-Phenylenediamine} + \text{Carboxylic Acid} \rightarrow \text{Benzimidazole Derivative} ]
Industrial Production Methods
In industrial settings, the synthesis of benzimidazole derivatives may involve more efficient and scalable methods. One common approach is the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. Additionally, continuous flow reactors are employed to enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Benzimidazole derivatives, including (7-methoxy-4-oxo-1H-quinazolin-6-yl) acetate, undergo various types of chemical reactions:
Oxidation: These compounds can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Halogenation and alkylation are common substitution reactions for benzimidazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like chlorine or bromine, and alkylating agents like methyl iodide.
Major Products
The major products formed from these reactions include N-oxides, amino derivatives, and various substituted benzimidazoles.
科学的研究の応用
Benzimidazole derivatives, including (7-methoxy-4-oxo-1H-quinazolin-6-yl) acetate, have a wide range of scientific research applications:
Chemistry: Used as ligands in coordination chemistry and as building blocks in organic synthesis.
Biology: Studied for their antimicrobial and antiviral properties.
Medicine: Investigated for their potential as anticancer agents and inhibitors of specific enzymes.
Industry: Utilized in the development of new materials and as intermediates in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of benzimidazole derivatives often involves the inhibition of specific enzymes or receptors. For example, some benzimidazole derivatives act as agonists of the glucagon-like peptide-1 receptor, which plays a role in regulating blood glucose levels. The molecular targets and pathways involved can vary depending on the specific derivative and its intended application.
類似化合物との比較
Similar Compounds
Benzimidazole: The parent compound of (7-methoxy-4-oxo-1H-quinazolin-6-yl) acetate.
Thiochromone Compounds: Similar in structure but contain sulfur atoms.
Nintedanib: A benzimidazole derivative used as a tyrosine kinase inhibitor.
Uniqueness
This compound is unique due to its specific structural modifications, which may confer distinct biological activities and therapeutic potential compared to other benzimidazole derivatives.
特性
IUPAC Name |
(7-methoxy-4-oxo-1H-quinazolin-6-yl) acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-6(14)17-10-3-7-8(4-9(10)16-2)12-5-13-11(7)15/h3-5H,1-2H3,(H,12,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLQIFINSOHAQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C2C(=C1)C(=O)N=CN2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C=C2C(=C1)C(=O)N=CN2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoyl]amino}benzamide](/img/structure/B7818327.png)


![(2Z)-2-(1-benzofuran-2-ylmethylidene)-7-[(3-methylpiperidinium-1-yl)methyl]-3-oxo-2,3-dihydro-1-benzofuran-6-olate](/img/structure/B7818350.png)
![DIMETHYL (2S)-2-({[(4-METHOXYBENZYL)AMINO]CARBONYL}AMINO)BUTANEDIOATE](/img/structure/B7818355.png)
![(2Z)-2-(1-benzofuran-2-ylmethylidene)-7-[(4-methylpiperazin-1-ium-1-yl)methyl]-3-oxo-2,3-dihydro-1-benzofuran-6-olate](/img/structure/B7818356.png)
![(2Z)-2-(1-benzofuran-2-ylmethylidene)-7-{[4-(2-hydroxyethyl)piperazin-1-ium-1-yl]methyl}-4-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-olate](/img/structure/B7818367.png)
![6-[(2E)-3-(dimethylamino)prop-2-enoyl]-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B7818374.png)

![6-methyl-5-prop-2-enyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-4-one](/img/structure/B7818388.png)

![7-Amino-5-(3,4-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B7818405.png)
![7H-pyrrolo[3,2-f]quinazoline-1,3-diamine](/img/structure/B7818413.png)
